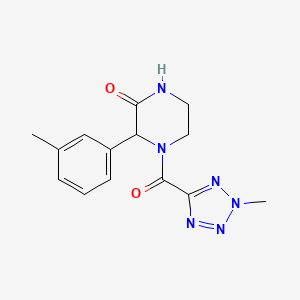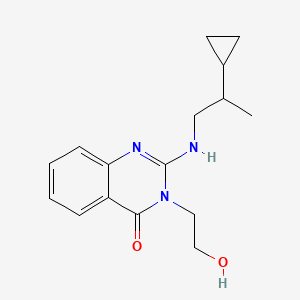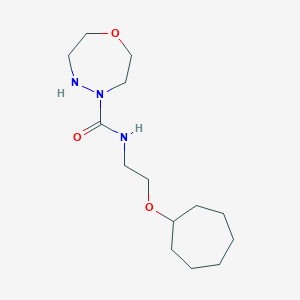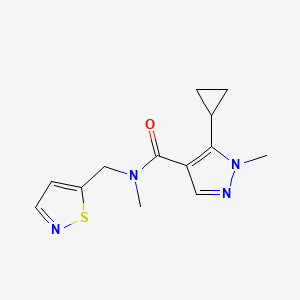
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one, also known as TAK-915, is a novel compound that has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
科学的研究の応用
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been extensively studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals.
作用機序
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is a selective antagonist of the GABA-A alpha-5 receptor subtype. This receptor subtype is primarily expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the activity of this receptor subtype, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one enhances the activity of the hippocampus and improves cognitive function.
Biochemical and Physiological Effects:
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease and has also been found to enhance memory consolidation in healthy individuals. It has also been shown to increase the activity of the hippocampus, as measured by functional magnetic resonance imaging (fMRI) studies.
実験室実験の利点と制限
One advantage of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one is its selectivity for the GABA-A alpha-5 receptor subtype, which reduces the potential for off-target effects. However, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
将来の方向性
Future research on 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one in humans. Finally, 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one may have potential applications in other cognitive disorders, such as schizophrenia and attention deficit hyperactivity disorder (ADHD), which should be explored in future research.
合成法
The synthesis of 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one involves a multi-step process that begins with the reaction of 3-methylbenzaldehyde with 2-methyl-5-nitrotetrazole to produce 3-(3-methylphenyl)-5-nitro-1H-tetrazole. This intermediate compound is then reduced with palladium on carbon to yield 3-(3-methylphenyl)-5-amino-1H-tetrazole. The final step involves the reaction of 3-(3-methylphenyl)-5-amino-1H-tetrazole with piperazine and 2-methyl-5-oxo-1,2,4-triazolidine-3-carboxylic acid to form 3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one.
特性
IUPAC Name |
3-(3-methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c1-9-4-3-5-10(8-9)11-13(21)15-6-7-20(11)14(22)12-16-18-19(2)17-12/h3-5,8,11H,6-7H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAGQSMYYFZOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=O)NCCN2C(=O)C3=NN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)-4-(2-methyltetrazole-5-carbonyl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-[1-(oxan-2-yl)pyrazol-4-yl]-2-propan-2-ylpyridine-3-carboxamide](/img/structure/B7437656.png)

![2,3,3,3-tetrafluoro-N-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)ethyl]propanamide](/img/structure/B7437667.png)

![2-[5-(8-Azabicyclo[3.2.1]oct-2-en-3-yl)pyridin-3-yl]oxyethanol](/img/structure/B7437694.png)

![2-[[cyclopropyl-[(4-ethylphenyl)methyl]amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7437703.png)
![1-(2,4-Dichlorophenyl)-2-[(4,4-dimethoxyoxan-3-yl)amino]ethanol](/img/structure/B7437708.png)
![(3R)-4-[(3,4-dimethoxypyridin-2-yl)methyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7437717.png)
![1-(1-Benzofuran-2-yl)-2-[4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B7437724.png)
![(5-Methyl-1,2-benzothiazol-3-yl)-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]methanone](/img/structure/B7437728.png)
![5-(4,4-difluorocyclohexyl)-N-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7437736.png)

![(4-Ethyl-4-pyrrolidin-1-ylpiperidin-1-yl)-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]methanone](/img/structure/B7437746.png)